

Purity assessment of Ethyl 2-aminothiazole-4-carboxylate hydrobromide

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Compound of Interest

Compound Name:	<i>Ethyl 2-aminothiazole-4-carboxylate hydrobromide</i>
Cat. No.:	B156070

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An In-depth Technical Guide to the Purity Assessment of **Ethyl 2-aminothiazole-4-carboxylate Hydrobromide**

Introduction

Ethyl 2-aminothiazole-4-carboxylate and its hydrobromide salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, including antibacterial, anti-inflammatory, and antitumor agents.^{[1][2]} Given its role as a foundational building block in drug discovery and development, ensuring the high purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield of the final product, and potential safety concerns in active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the methodologies employed in the purity assessment of **Ethyl 2-aminothiazole-4-carboxylate hydrobromide**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to ensure the quality and consistency of this critical reagent.

Core Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. Each method provides unique insights into the sample's composition,

allowing for both quantification of the main component and identification of potential impurities.

- High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for determining the purity of non-volatile and thermally unstable compounds.[3] Reversed-phase HPLC is commonly employed to separate the main compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The peak area of the main component relative to the total peak area in the chromatogram is used to calculate the purity.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable tools for the unambiguous structural elucidation and purity assessment of organic compounds.[3] These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.
- Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is highly sensitive for identifying and quantifying impurities.[3] MS provides information about the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The resulting spectrum serves as a molecular fingerprint. While not typically used for precise quantification of impurities, it is excellent for confirming the identity of the main compound and detecting the presence of functional groups that would not be expected.[4][5]
- Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a sample. The experimental values are compared against the theoretical values calculated from the molecular formula to assess purity.[4]

Data Presentation

Quantitative data from various analytical techniques should be systematically organized for clarity and comparison.

Table 1: Typical HPLC Parameters for Purity Analysis

Parameter	Value/Description
Column	C18 reverse-phase (e.g., 50 mm x 4.6 mm, 5 μ m).[6]
Mobile Phase	Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]
Flow Rate	1.0 mL/min[6]
Detection	UV detector at a specified wavelength (e.g., 272 nm).[6]
Injection Volume	10 μ L
Column Temperature	25 °C

Table 2: Summary of Key Spectroscopic Data for Ethyl 2-aminothiazole-4-carboxylate

Technique	Data Type	Observed Values (Typical)
^1H NMR	Chemical Shift (δ , ppm) in DMSO-d ₆	~7.44 (s, 1H, Thiazole), ~4.25 (q, 2H, CH ₂), ~1.26 (t, 3H, CH ₃)[4]
^{13}C NMR	Chemical Shift (δ , ppm) in CDCl ₃	~166.3 (C=O, ester), ~162.2 (C=N), ~143.7 (C-S), ~122.5 (C-thiazole), ~61.3 (CH ₂), ~13.8 (CH ₃)[4]
FTIR	Wavenumber (cm ⁻¹)	~3300–3150 (NH ₂ , amine), ~1690 (C=O, ester), ~1513 (C=C)[4]

Table 3: Potential Impurities and their Origin

Impurity Name	Potential Origin
Thiourea	Unreacted starting material from synthesis.[4][7]
Ethyl Bromopyruvate	Unreacted starting material from synthesis.[4][7]
Synthesis Byproducts	Side reactions during the Hantzsch thiazole synthesis.
Degradation Products	Formed due to exposure to heat, light, or incompatible substances.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results.

Protocol 1: Purity Determination by HPLC

- Preparation of Mobile Phase: Prepare the mobile phase as specified (e.g., 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile).[6] Degas the mobile phase using sonication or vacuum filtration.
- Standard Preparation: Accurately weigh and dissolve a reference standard of **Ethyl 2-aminothiazole-4-carboxylate hydrobromide** in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Prepare the sample to be tested in the same manner as the standard. [3]
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard solution to determine the retention time of the main peak.
 - Inject the sample solution.[3]
- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.[3]

Protocol 2: Structural Confirmation by NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Compare the chemical shifts, multiplicities, and integrations of the signals with the expected values for **Ethyl 2-aminothiazole-4-carboxylate hydrobromide**.
 - Scrutinize the spectra for any unassigned peaks, which may indicate the presence of impurities.

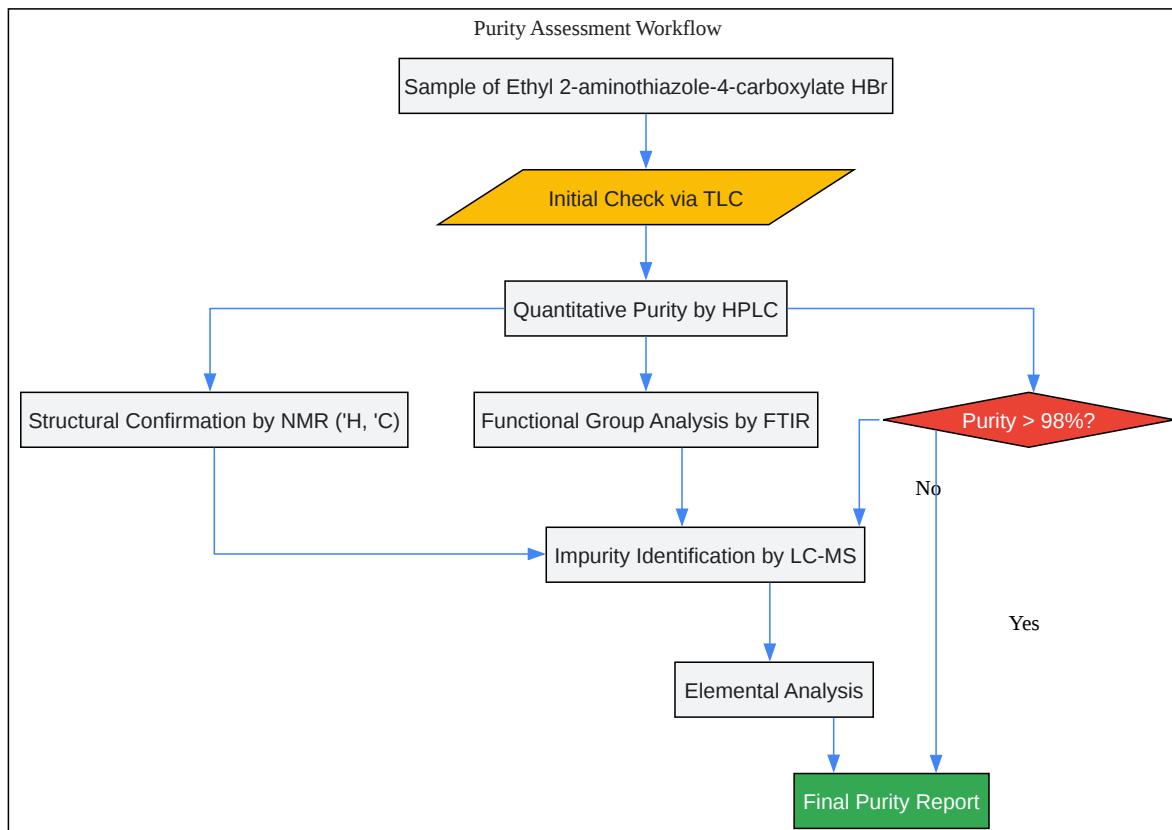
Protocol 3: Impurity Identification by LC-MS

- Sample Preparation: Prepare the sample as described in the HPLC protocol.
- LC-MS Analysis:
 - Inject the sample into the LC-MS system, which combines the separation power of HPLC with the detection capabilities of mass spectrometry.[3]
- Data Analysis:

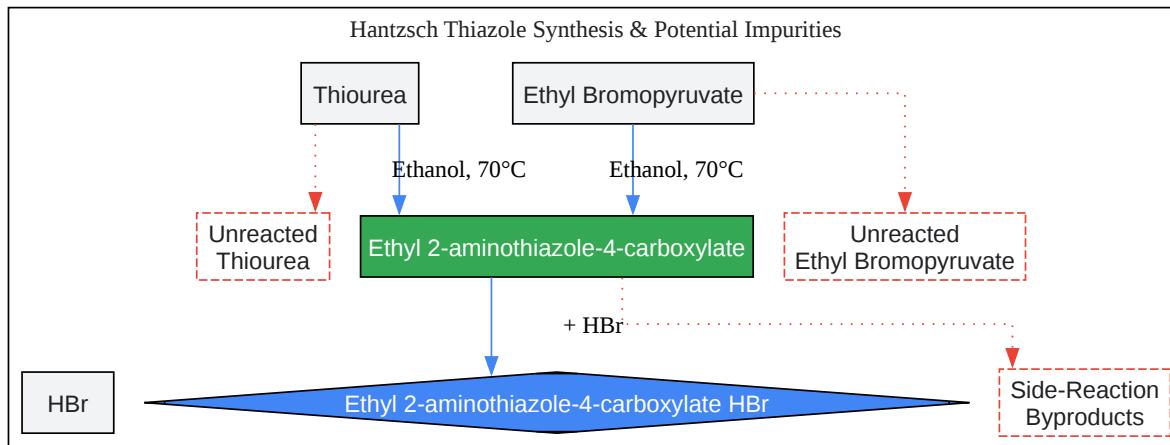
- Identify the main compound based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion.
- For any impurity peaks observed in the chromatogram, analyze their corresponding mass spectra to determine their molecular weights. This information is critical for proposing the structures of the impurities.

Visualizations: Workflows and Pathways

Visual diagrams help in understanding the logical flow of experiments and the chemical context of impurity formation.

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Caption: Experimental workflow for the comprehensive purity assessment of a sample.

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